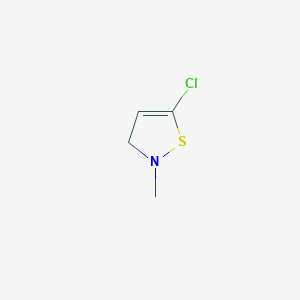
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-1-(ethylideneamino)-5-methyl-
Vue d'ensemble
Description
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-1-(ethylideneamino)-5-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 3,4-Dicyano-2-aminomethyl-5-methyl-1H-pyrrole or DCMMP.
Mécanisme D'action
The mechanism of action of DCMMP is not fully understood. However, studies have shown that DCMMP inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. DCMMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCMMP has been shown to have several biochemical and physiological effects. In vitro studies have shown that DCMMP inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that DCMMP has antitumor activity and can inhibit the growth of tumors in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCMMP in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation of using DCMMP is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving DCMMP. One direction is to further investigate its potential as an anticancer agent and to study its mechanism of action in more detail. Another direction is to explore its potential applications in materials science and organic chemistry. Additionally, further studies are needed to determine the optimal dosing and administration of DCMMP for potential clinical use.
In conclusion, DCMMP is a chemical compound with significant potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further research as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Applications De Recherche Scientifique
DCMMP has been studied extensively for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, DCMMP has been used as a building block for the synthesis of novel polymers with unique properties. In organic chemistry, DCMMP has been used as a reagent for the synthesis of various compounds. In medicinal chemistry, DCMMP has shown potential as an anticancer agent and has been studied for its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-amino-1-(ethylideneamino)-5-methylpyrrole-3,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-3-13-14-6(2)7(4-10)8(5-11)9(14)12/h3H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOYBSSTYGNKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NN1C(=C(C(=C1N)C#N)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327746 | |
| Record name | 1H-Pyrrole-3,4-dicarbonitrile, 2-amino-1-(ethylideneamino)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87688-95-7 | |
| Record name | 1H-Pyrrole-3,4-dicarbonitrile, 2-amino-1-(ethylideneamino)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Hydrazinylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B3359780.png)
![4-Aminopyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B3359783.png)
![1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B3359789.png)
![Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine](/img/structure/B3359793.png)



